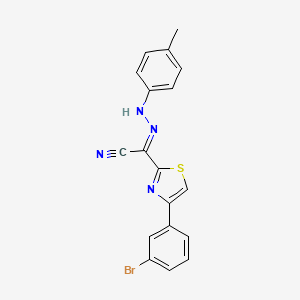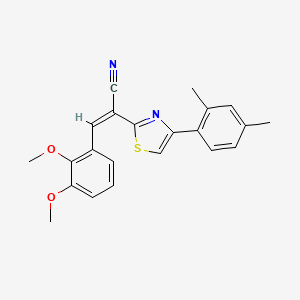![molecular formula C18H12F3N5O B2784327 3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892479-27-5](/img/structure/B2784327.png)
3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a benzyl group, a trifluoromethyl group, and a triazolopyrimidinone group . These groups can confer various properties to the molecule, depending on their arrangement and the specific substituents present.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrimidine rings would likely make the molecule planar or nearly planar in those regions. The phenyl and benzyl groups could add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the molecule a strong acid or reduce its basicity . The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the trifluoromethyl group could increase the compound’s electronegativity . The aromatic rings could contribute to the compound’s stability and possibly its solubility in organic solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound 3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to a class of heterocyclic compounds that have been the focus of extensive synthetic efforts due to their interesting structural properties and potential therapeutic applications. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines, closely related to the triazolopyrimidinone structure, has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, featuring a metal-free oxidative N-N bond formation process. This method is notable for its short reaction time and high yields, which are crucial for efficient synthetic routes in medicinal chemistry research (Zheng et al., 2014).
Another synthetic approach involves the construction of fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from precursor compounds through multi-step reactions. These synthetic routes are pivotal for generating a diverse library of triazolopyrimidinone derivatives for further biological evaluation (Nagaraju et al., 2013).
Antitumor Activity
The search for new antitumor agents has led to the exploration of triazolopyrimidinone derivatives. For example, pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some compounds displaying significant growth inhibitory activity. This suggests the potential of triazolopyrimidinone derivatives as a scaffold for developing new antitumor agents (Fares et al., 2014).
Antifungal Activities
The antifungal potential of triazolopyrimidinone derivatives has also been investigated, with new series of compounds being synthesized and tested against various fungal strains. The identification of compounds with significant antifungal activity further underscores the versatility of the triazolopyrimidinone core in the development of new antimicrobial agents (Borthakur et al., 2016).
Propriétés
IUPAC Name |
3-phenyl-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N5O/c19-18(20,21)13-6-4-5-12(9-13)10-25-11-22-16-15(17(25)27)23-24-26(16)14-7-2-1-3-8-14/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTYLTWRSXFYGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

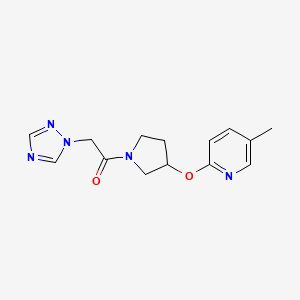
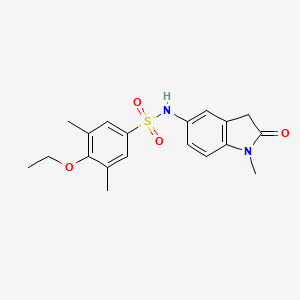
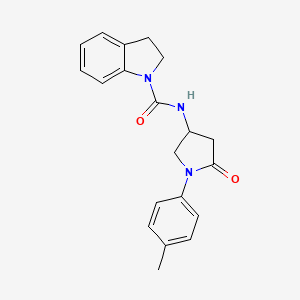
![N-[2-(3-Chloropyrazolo[1,5-a]pyrimidin-6-yl)ethyl]but-2-ynamide](/img/structure/B2784248.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2784249.png)

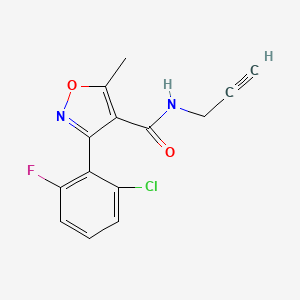

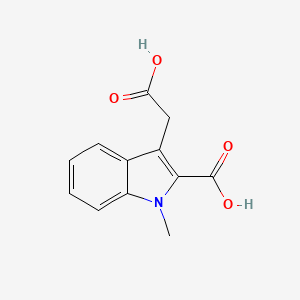
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine](/img/structure/B2784256.png)
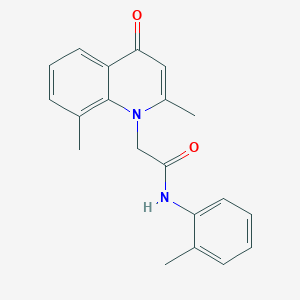
![N-[4-(2,2-Difluoro-1-methylcyclopropyl)phenyl]prop-2-enamide](/img/structure/B2784260.png)
